Hoipin-8

描述

HOIPIN-8 是一种有效的线性泛素链组装复合物 (LUBAC) 抑制剂。它是 HOIPIN-1 的衍生物,具有显著增强的效力。 This compound 在抑制 petit-LUBAC 方面表现出 255 倍的效力提升,并且在抑制 LUBAC 和 TNF-α 介导的 NF-κB 活化方面分别比 HOIPIN-1 高 10 倍和 4 倍 .

准备方法

HOIPIN-8 的制备涉及 HOIP RING2-LDD –HOIPIN 共轭物的合成。 这是通过将 HOIP RING2-LDD (400 μM) 和 HOIPIN-1 (520 μM) 或 this compound (520 μM) 混合在含有 50 mM NaCl 的 10 mM Tris-HCl 缓冲液 (pH 8.0) 中,并将混合物在 4°C 下孵育过夜而实现的 。 this compound 的工业生产方法没有得到广泛的记录,但该化合物通常在研究实验室中合成用于科学研究。

化学反应分析

HOIPIN-8 经历了几种类型的化学反应,主要集中在其对 LUBAC 的抑制作用上。它通过修饰活性 Cys885 选择性地抑制线性泛素水平并抑制 HOIP 中的 RING-HECT-杂合反应。 这些反应中常用的试剂包括 TNF-α、IL-1β 和 poly(I:C) 。 这些反应产生的主要产物是 LUBAC 的抑制形式和降低的 NF-κB 活化 .

科学研究应用

Research Findings

-

Cancer Therapy :

- Hoipin-8 has shown promising results in inhibiting the proliferation and invasion of hepatocellular carcinoma (HCC) cell lines. Treatment with this compound resulted in a significant reduction in cell proliferation rates and invasion at concentrations as low as 10 µM .

- In studies involving activated B cell-like diffuse large B cell lymphoma, this compound induced apoptosis, suggesting its potential as a therapeutic agent for certain types of lymphomas .

-

Inflammatory Disorders :

- The compound has been effective in ameliorating symptoms in mouse models of psoriasis, indicating its utility in treating autoimmune conditions by modulating immune responses .

- In neurodegenerative disease models, this compound reduced cytoplasmic aggregation of truncated TDP-43, a protein associated with amyotrophic lateral sclerosis (ALS), by inhibiting LUBAC-mediated ubiquitination pathways .

Case Studies and Data Tables

The following table summarizes key findings from various studies on this compound:

作用机制

HOIPIN-8 通过抑制线性泛素链组装复合物 (LUBAC) 发挥其作用。 它修饰 HOIP 中 RING-HECT-杂合反应中的活性 Cys885,并且 C 末端 LDD 结构域中的残基,如 Arg935 和 Asp936,促进 this compound 与 LUBAC 的结合 。 这种抑制作用下调了促炎细胞因子诱导的经典 NF-κB 途径和各种病原体相关分子模式诱导的抗病毒途径 .

相似化合物的比较

HOIPIN-8 与其前体 HOIPIN-1 相比较。虽然这两种化合物都抑制 LUBAC,但 this compound 的效力明显更高。 This compound 在抑制 petit-LUBAC 方面表现出 255 倍的效力提升,并且在抑制 LUBAC 和 TNF-α 介导的 NF-κB 活化方面分别比 HOIPIN-1 高 10 倍和 4 倍 。 这种增强的效力使 this compound 成为研究 LUBAC 的细胞功能和潜在治疗用途的更有前景的工具 .

生物活性

HOIPIN-8 is a small molecule inhibitor specifically targeting the linear ubiquitin chain assembly complex (LUBAC), which plays a crucial role in various cellular processes, including inflammation, immune responses, and cancer progression. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound inhibits the activity of HOIP (HOIL-1 interacting protein), a component of LUBAC, leading to the suppression of linear ubiquitination. This inhibition affects several signaling pathways, particularly those involving NF-κB, which is pivotal in regulating inflammation and cell survival.

-

Inhibition of NF-κB Activation :

- This compound has been shown to significantly reduce NF-κB activation in various cancer cell lines. For instance, in A431 cells treated with EGF, this compound inhibited the phosphorylation of IκBα and p65, key components in the NF-κB signaling pathway .

- The compound also down-regulated the expression of pro-inflammatory cytokines such as IL-6 and IL-8 induced by EGF .

-

Impact on Cancer Cell Proliferation :

- Studies indicate that this compound effectively inhibits cell proliferation and clonogenicity across multiple cancer types. In A431, MCF-7, and MDA-MB-231 cell lines, treatment with this compound led to a marked decrease in cell growth and induced apoptosis .

- In hepatocellular carcinoma (HCC) cell lines (HepG2 and Hep3B), this compound demonstrated an IC50 value ranging from 70–100 µM for proliferation inhibition, with significant effects observed at lower concentrations .

Case Studies

-

Neurodegenerative Diseases :

- In a study examining TDP-43 aggregation associated with neurodegeneration, this compound treatment reduced the cytoplasmic aggregation of truncated TDP-43 mutants in Neuro2a cells. This suggests that inhibition of LUBAC activity by this compound may ameliorate neuroinflammatory responses linked to TDP-43 pathology .

- Tumorigenesis :

- HCC Progression :

Data Tables

| Cell Line | IC50 (µM) | Effect on Proliferation | Effect on Apoptosis |

|---|---|---|---|

| A431 | ~50 | Significant inhibition | Increased |

| MCF-7 | ~40 | Significant inhibition | Increased |

| MDA-MB-231 | ~60 | Significant inhibition | Increased |

| HepG2 | 70–100 | Significant inhibition | Enhanced with TNF-α |

| Hep3B | 70–100 | Significant inhibition | Enhanced with TNF-α |

属性

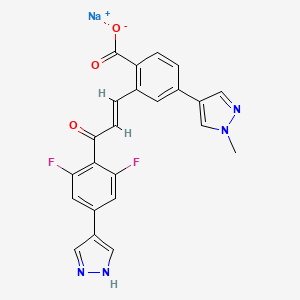

分子式 |

C23H15F2N4NaO3 |

|---|---|

分子量 |

456.4 g/mol |

IUPAC 名称 |

sodium;2-[(E)-3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxoprop-1-enyl]-4-(1-methylpyrazol-4-yl)benzoate |

InChI |

InChI=1S/C23H16F2N4O3.Na/c1-29-12-17(11-28-29)13-2-4-18(23(31)32)14(6-13)3-5-21(30)22-19(24)7-15(8-20(22)25)16-9-26-27-10-16;/h2-12H,1H3,(H,26,27)(H,31,32);/q;+1/p-1/b5-3+; |

InChI 键 |

DLJPWYFLGYVMKV-WGCWOXMQSA-M |

SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])C=CC(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+] |

手性 SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])/C=C/C(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+] |

规范 SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])C=CC(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

HOIPIN-8; HOIPIN 8; HOIPIN8 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。